molecular formula C13H13NO8 B2526525 Tetramethyl pyridine-2,3,5,6-tetracarboxylate CAS No. 14660-47-0

Tetramethyl pyridine-2,3,5,6-tetracarboxylate

Cat. No. B2526525
CAS RN: 14660-47-0
M. Wt: 311.246
InChI Key: FRNKWNJKUPKZOW-UHFFFAOYSA-N
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Description

The compound of interest, Tetramethyl pyridine-2,3,5,6-tetracarboxylate, is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The tetramethyl pyridine derivative implies the presence of four methyl groups and four carboxylate groups attached to the pyridine ring, which may significantly alter its chemical and physical properties.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reaction conditions. For instance, a scalable strategy for the preparation of 2,3,4,6-tetrasubstituted pyridines involves an aminocatalyzed Michael addition followed by an iron-mediated decarboxylative cyclization event . This method provides mechanistic insights and could potentially be adapted for the synthesis of Tetramethyl pyridine-2,3,5,6-tetracarboxylate by altering the substituents used in the process.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a heterocyclic ring with nitrogen as a heteroatom. The substitution pattern on the pyridine ring can greatly influence the compound's reactivity and interaction with other molecules. For example, coordination polymers with pyridine-2,4,6-tricarboxylic acid demonstrate how different metals can interact with pyridine carboxylates to form structures of varying dimensionality . This suggests that Tetramethyl pyridine-2,3,5,6-tetracarboxylate could also form interesting coordination complexes with metals.

Chemical Reactions Analysis

Pyridine derivatives participate in a variety of chemical reactions. The synthesis of tetrahydrothieno[3,2-c]pyridines using 4-dimethylaminopyridine (DMAP) as a catalyst under microwave irradiation indicates that pyridine compounds can be versatile intermediates in the formation of complex heterocycles . Similarly, the electrochemical synthesis of pyrazolo[3,4-b]pyridin-6-ones from pyrazol-3-amine and aldehydes shows the potential for pyridine derivatives to undergo cyclization reactions under electrochemical conditions . These reactions could be relevant for the chemical transformations of Tetramethyl pyridine-2,3,5,6-tetracarboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The presence of substituents like methyl and carboxylate groups can affect the compound's solubility, boiling point, melting point, and reactivity. While the specific properties of Tetramethyl pyridine-2,3,5,6-tetracarboxylate are not detailed in the provided papers, the studies on related compounds suggest that such a molecule would likely exhibit unique properties suitable for specialized applications, potentially in coordination chemistry or as a building block for more complex molecules .

Scientific Research Applications

Organic Synthesis and Catalysis

Tetramethyl pyridine-2,3,5,6-tetracarboxylate plays a crucial role in organic synthesis, particularly in the [4+2] annulation reactions and synthesis of highly functionalized compounds. For instance, it acts as a 1,4-dipole synthon in annulation reactions with N-tosylimines, facilitated by organic phosphine catalysts, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This methodology demonstrates the compound's utility in constructing complex molecular architectures efficiently (Xue-Feng Zhu et al., 2003).

Coordination Polymers and Material Science

The structurally related compound, pyridine-2,3,5,6-tetracarboxylate, has been utilized to construct coordination polymers with fascinating properties. A study highlights the use of this motif to develop d(10) coordination polymers exhibiting improved catalytic activity and photoluminescence properties, indicating its potential in materials science and catalysis (Huarui Wang et al., 2016). Moreover, coordination chemistry involving ligands derived from pyridine and its carboxylate analogs has been explored for the synthesis of luminescent lanthanide compounds and iron complexes, showcasing their versatility in creating functional materials with potential applications in sensing and electronics (M. Halcrow, 2005).

Supramolecular Chemistry

Research into the reactivity of pyridine carboxylate derivatives towards metal salts under various conditions has led to the formation of diverse coordination polymers and networks. These studies demonstrate the ability of tetramethyl pyridine-2,3,5,6-tetracarboxylate-related compounds to participate in the construction of metal-organic frameworks (MOFs) with intricate structures and properties, contributing to advancements in supramolecular chemistry and materials science (S. Ghosh et al., 2004).

Photophysical Properties and Sensing

The exploration of photophysical properties and the synthesis of coordination polymers based on pyridine carboxylates have led to the development of materials with significant potential in sensing, light-emitting devices, and catalysis. These materials exhibit unique properties, such as photoluminescence, which can be tuned for specific applications, further underscoring the importance of tetramethyl pyridine-2,3,5,6-tetracarboxylate and its derivatives in scientific research (Huarui Wang et al., 2016).

properties

IUPAC Name

tetramethyl pyridine-2,3,5,6-tetracarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO8/c1-19-10(15)6-5-7(11(16)20-2)9(13(18)22-4)14-8(6)12(17)21-3/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNKWNJKUPKZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1C(=O)OC)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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